molecular formula C18H26N2O2 B7918533 {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid

Cat. No.: B7918533
M. Wt: 302.4 g/mol
InChI Key: LIHKCJSCAHBOME-UHFFFAOYSA-N
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Description

{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic organic compound intended for research and development purposes. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Compounds featuring piperidine and cyclopropylamine substructures, similar to this one, are frequently explored in medicinal chemistry for their potential biological activity. Piperidine derivatives are known to interact with various biological targets. For instance, some substituted 4-amino-1-benzylpiperidine compounds have been investigated as muscarinic receptor antagonists . The structural motifs present in this compound—including the piperidine ring, benzyl group, and cyclopropyl amino moiety—are common in the development of molecules for pharmaceutical research . Researchers value such building blocks for constructing more complex molecules or for screening in biological assays. Specific research applications, mechanism of action, and detailed physical or chemical data for this exact compound were not available in the searched literature and would require further experimental characterization by the researcher.

Properties

IUPAC Name

2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2O2/c21-18(22)14-19-10-8-16(9-11-19)13-20(17-6-7-17)12-15-4-2-1-3-5-15/h1-5,16-17H,6-14H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHKCJSCAHBOME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCN(CC2)CC(=O)O)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid is a synthetic compound with significant potential in pharmacological applications. Its unique structure, characterized by a piperidine ring and a cyclopropyl group, suggests diverse biological activities. This article explores its biological activity, including its pharmacological effects, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C18H26N2O2
  • Molecular Weight : 302.4 g/mol
  • IUPAC Name : 2-[4-[[benzyl(cyclopropyl)amino]methyl]piperidin-1-yl]acetic acid

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, revealing its potential as an antimicrobial, analgesic, and anti-inflammatory agent.

Antimicrobial Activity

Recent studies have indicated that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance:

  • In vitro Studies : Compounds with the piperidine structure have shown effective antibacterial activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives have been reported as low as 12.5 μg/ml against S. typhi and 250 μg/ml against C. albicans .
CompoundMIC (μg/ml)Bacterial Strain
Compound 150S. typhi
Compound 2250C. albicans
Compound 312.5S. typhi

Analgesic Properties

The analgesic effects of similar piperidine derivatives have been documented in animal models, indicating that they may modulate pain pathways effectively. For example, compounds exhibiting high affinity for certain receptors have shown promising results in reducing pain sensitivity .

Anti-inflammatory Effects

Research has demonstrated that derivatives of piperidine can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases .

Case Studies and Research Findings

Several studies have focused on the biological activities of compounds related to this compound:

  • Study on Antibacterial Activity :
    A comprehensive evaluation of various piperidine derivatives showed that certain modifications significantly enhance antibacterial efficacy. The study reported that compounds with specific substituents had MIC values lower than standard antibiotics .
  • Research on Pain Modulation :
    In a controlled trial involving animal models, a related compound demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an analgesic .
  • Inflammation Inhibition Study :
    Another research effort highlighted the anti-inflammatory properties of piperidine derivatives, showing a reduction in pro-inflammatory cytokines in vitro .

Scientific Research Applications

The biological activity of {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid has been investigated in various studies. Its potential applications span several therapeutic areas:

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit notable antimicrobial properties. For instance, derivatives of piperidine have shown effective antibacterial activity against various bacterial strains.

CompoundMIC (μg/ml)Bacterial Strain
Compound 150Salmonella typhi
Compound 2250Candida albicans
Compound 312.5Salmonella typhi

In vitro studies have reported minimum inhibitory concentration (MIC) values as low as 12.5 μg/ml against S. typhi and 250 μg/ml against C. albicans .

Analgesic Properties

The analgesic effects of piperidine derivatives have been documented in animal models. These compounds may modulate pain pathways effectively, demonstrating significant reductions in pain sensitivity compared to control groups .

Anti-inflammatory Effects

Research has shown that derivatives of piperidine can inhibit inflammatory pathways, suggesting potential therapeutic applications in treating conditions like arthritis and other inflammatory diseases. Studies have indicated a reduction in pro-inflammatory cytokines when tested in vitro .

Study on Antibacterial Activity

A comprehensive evaluation of various piperidine derivatives highlighted that specific modifications significantly enhance antibacterial efficacy. The study reported that compounds with particular substituents had MIC values lower than standard antibiotics, indicating their potential as effective antimicrobial agents .

Research on Pain Modulation

In a controlled trial involving animal models, a related compound demonstrated a significant reduction in pain response compared to control groups, indicating its potential as an analgesic .

Inflammation Inhibition Study

Another research effort focused on the anti-inflammatory properties of piperidine derivatives, showing a notable reduction in pro-inflammatory cytokines in vitro .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Compound Name Molecular Formula Molecular Weight Key Structural Differences Status Notes
{4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid C18H25N2O2 (inferred) ~287.4 (estimated) Reference compound Lacks explicit pharmacological data in evidence.
[((R)-1-Benzyl-piperidin-3-yl)-cyclopropyl-amino]-acetic acid C18H25N2O2 Piperidine substitution at 3-position; stereochemistry (R-configuration) Discontinued Potential conformational effects on target binding .
2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone C17H24N3O 287.41 Amino-ethanone group replaces acetic acid Discontinued Altered reactivity due to ketone functionality; discontinued status suggests synthesis or stability issues .
[4-(ethoxycarbonyl)piperidin-1-yl]acetic acid C10H17NO4 215.25 Ethoxycarbonyl group instead of benzyl-cyclopropyl-amino Available Higher lipophilicity due to ester group; used in synthetic routes .
[3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid C18H25N2O2 Piperidine substitution at 3-position Discontinued Positional isomerism may impact biological activity .
[Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acid C12H13FN2O2 223.25 4-fluoro-benzyl group replaces benzyl Discontinued Fluorination may enhance metabolic stability .

Key Findings from Comparative Analysis

Positional Isomerism: Substitution at the 3-position of the piperidine ring (e.g., [3-(Benzyl-cyclopropyl-amino)-piperidin-1-yl]-acetic acid) versus the 4-position in the target compound could alter conformational flexibility and receptor interactions.

Functional Group Modifications: Replacement of the acetic acid group with an amino-ethanone (e.g., 2-Amino-1-[4-(benzyl-cyclopropyl-amino)-piperidin-1-yl]-ethanone) introduces a ketone, which may affect solubility and hydrogen-bonding capacity .

Halogenation Effects: The 4-fluoro-benzyl analog ([Cyclopropyl-(4-fluoro-benzyl)-amino]-acetic acid) demonstrates how halogenation can enhance metabolic stability, a common strategy in drug design .

Discontinued Status : Many analogs, including the target compound’s isomers and derivatives, are marked as discontinued in commercial catalogs. This suggests challenges in synthesis (e.g., cyclopropane stability), regulatory hurdles, or insufficient demand .

Preparation Methods

Piperidine Core Functionalization

The piperidine ring is typically functionalized at the 4-position via reductive amination or nucleophilic substitution. For example, 4-aminopiperidine serves as a common precursor, with protective group strategies (e.g., tert-butyl carbamate [Boc]) ensuring regioselectivity. In one protocol, Boc-protected 4-aminopiperidine undergoes reductive amination with benzyl-cyclopropylamine using sodium borohydride (NaBH₄) in ethanol, achieving a 93% yield of the intermediate tert-butyl 4-[(benzyl-cyclopropyl-amino)-methyl]piperidine-1-carboxylate .

Acetic Acid Moiety Installation

The acetic acid group is introduced via alkylation or urea-forming reactions. A patent methodology describes coupling the deprotected piperidine amine with ethyl isocyanatoacetate in dichloromethane (DCM), followed by hydrolysis with lithium hydroxide (LiOH) to yield the carboxylic acid. This step reported a 99% conversion rate under optimized conditions.

Detailed Synthetic Routes

Route 1: Reductive Amination and Urea Coupling

Step 1: Synthesis of tert-Butyl 4-[(Benzyl-cyclopropyl-amino)-methyl]piperidine-1-carboxylate
A mixture of Boc-protected 4-aminopiperidine (1 eq.), benzyl-cyclopropylamine (1.1 eq.), and NaBH₄ (5 eq.) in ethanol is stirred at room temperature for 2 hours. After workup, the product is isolated as a yellow oil in 95% yield.

Step 2: Deprotection and Urea Formation
The Boc group is removed using hydrochloric acid (HCl) in dioxane, yielding the free amine. This intermediate is reacted with ethyl isocyanatoacetate (1 eq.) in DCM with N,N-diisopropylethylamine (DIPEA) as a base, affording the urea derivative in 96% yield.

Step 3: Hydrolysis to Acetic Acid
The ethyl ester is hydrolyzed using LiOH in tetrahydrofuran (THF)/methanol (MeOH)/water (1:2:2) at room temperature. Acidification with HCl yields the final carboxylic acid with >99% purity by LC-MS.

Route 2: Direct Alkylation of Piperidine

Step 1: Preparation of 4-[(Benzyl-cyclopropyl-amino)-methyl]piperidine
4-Aminopiperidine is directly alkylated with benzyl-cyclopropyl bromide in the presence of potassium carbonate (K₂CO₃) in acetonitrile. The reaction proceeds at 60°C for 12 hours, yielding the secondary amine in 85% yield.

Comparative Analysis of Synthetic Methods

Parameter Route 1 Route 2
Key Reaction Reductive aminationDirect alkylation
Protective Group BocNone
Yield of Critical Step 95% (Step 1)85% (Step 1)
Purity (LC-MS) >99%98%
Reaction Time 18 hours12 hours

Route 1 offers higher yields and purity due to the protective group strategy, while Route 2 simplifies the synthesis by eliminating Boc deprotection.

Optimization and Process Considerations

Solvent and Base Selection

DMF and DCM are preferred for urea-forming reactions due to their ability to dissolve polar intermediates. DIPEA is favored over weaker bases (e.g., triethylamine) for its superior performance in activating HATU-mediated couplings.

Impurity Control

The use of NaBH₄ instead of stronger reducing agents (e.g., LiAlH₄) minimizes over-reduction byproducts. Patent literature emphasizes room-temperature debenzylation with palladium hydroxide to suppress dihydro impurity formation to <0.15%.

Characterization Data

  • LC-MS : The final compound shows a retention time (Rt) of 5.3 min and a mass-to-charge ratio (m/z) of 294 [M – t-butyl + H]⁺.

  • ¹H NMR (DMSO-d₆) : Key signals include δ 8.20–8.15 (m, 2H, aromatic), 3.92 (bs, 4H, piperidine), and 1.39 (s, 9H, Boc group) .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing {4-[(Benzyl-cyclopropyl-amino)-methyl]-piperidin-1-yl}-acetic acid?

  • Methodology : Synthesis typically involves a multi-step process starting with piperidine derivatives. For example, cyclopropane-containing intermediates can be prepared via nucleophilic substitution reactions using cyclopropylamine and benzyl halides. A key step includes the alkylation of the piperidine nitrogen, followed by acetic acid functionalization via carbodiimide-mediated coupling (e.g., EDC/HOBt). Reaction conditions often employ THF as a solvent and LiOH for hydrolysis of ester intermediates .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is commonly used. Purity should be verified by HPLC with a mobile phase of methanol and sodium acetate buffer (pH 4.6) .

Q. How is structural characterization performed for this compound?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H and 13C NMR (in CDCl3 or DMSO-d6) confirm the presence of benzyl, cyclopropyl, and piperidine moieties. Key signals include δ ~2.5–3.5 ppm (piperidine protons) and δ ~7.2–7.4 ppm (benzyl aromatic protons) .
  • Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]+) and fragmentation patterns .
  • HPLC : A C18 column with UV detection at 254 nm ensures purity (>95%) .

Q. What are the stability and storage recommendations?

  • Stability : The compound is sensitive to moisture and light. Degradation products may form via hydrolysis of the cyclopropylamine or benzyl groups.
  • Storage : Store at –20°C under inert gas (N2 or Ar) in amber glass vials. Stability should be monitored monthly via HPLC .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be investigated for this compound?

  • Approach :

Analog Synthesis : Modify the benzyl or cyclopropyl groups (e.g., halogenation, methylation) to assess steric/electronic effects .

Biological Assays : Test analogs in target-specific assays (e.g., LSD1 inhibition for cancer research) using enzyme activity assays and cell viability studies (IC50 determination) .

Computational Modeling : Perform molecular docking (e.g., with AutoDock Vina) to predict binding interactions with receptors like 5-HT4 or opioid/chemokine hybrids .

Q. What pharmacological mechanisms are associated with this compound?

  • Key Mechanisms :

  • LSD1 Inhibition : The cyclopropylamine moiety may act as a lysine-specific demethylase 1 (LSD1) inhibitor, altering histone methylation and gene expression in cancer cells .
  • Receptor Modulation : The piperidine-acetic acid structure suggests potential agonism/antagonism at G-protein-coupled receptors (e.g., neurotensin or opioid receptors). Validate via radioligand binding assays and calcium flux measurements .

Q. How can analytical methods resolve contradictions in cytotoxicity data?

  • Case Study : If cytotoxicity varies between studies (e.g., IC50 discrepancies in cancer cell lines):

Reproducibility Checks : Standardize cell culture conditions (e.g., passage number, serum type) .

Metabolite Analysis : Use LC-MS to identify degradation products or active metabolites .

Off-Target Screening : Employ kinome-wide profiling (e.g., Eurofins KinaseProfiler) to rule out unintended kinase inhibition .

Q. What strategies optimize in vivo pharmacokinetics for this compound?

  • Strategies :

  • Prodrug Design : Introduce ester or amide prodrugs to enhance oral bioavailability. Hydrolysis studies in simulated gastric fluid (pH 1.2) and plasma can guide selection .
  • Formulation : Use lipid nanoparticles or cyclodextrin complexes to improve aqueous solubility. Characterize via dynamic light scattering (DLS) and in vitro release assays .

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